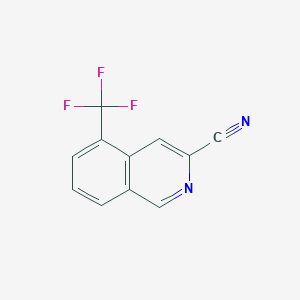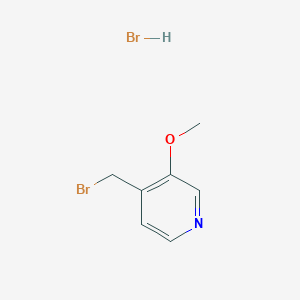
4-(Bromomethyl)-3-methoxypyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-3-methoxypyridine hydrobromide is an organic compound with the molecular formula C7H8Br2NO. It is a substituted pyridine derivative, characterized by the presence of a bromomethyl group at the 4-position and a methoxy group at the 3-position of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-methoxypyridine hydrobromide typically involves the bromination of 3-methoxypyridine. One common method is the reaction of 3-methoxypyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
3-Methoxypyridine+NBSAIBN, reflux4-(Bromomethyl)-3-methoxypyridine
The resulting 4-(Bromomethyl)-3-methoxypyridine is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-3-methoxypyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-3-methoxypyridine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-3-methoxypyridine hydrobromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The methoxy group can also participate in electron-donating interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)pyridine hydrobromide: Lacks the methoxy group, making it less electron-rich and slightly less reactive.
3-Methoxypyridine: Lacks the bromomethyl group, making it less electrophilic and more stable.
4-(Chloromethyl)-3-methoxypyridine hydrobromide: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness
4-(Bromomethyl)-3-methoxypyridine hydrobromide is unique due to the combination of the bromomethyl and methoxy groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and research.
Propiedades
Fórmula molecular |
C7H9Br2NO |
|---|---|
Peso molecular |
282.96 g/mol |
Nombre IUPAC |
4-(bromomethyl)-3-methoxypyridine;hydrobromide |
InChI |
InChI=1S/C7H8BrNO.BrH/c1-10-7-5-9-3-2-6(7)4-8;/h2-3,5H,4H2,1H3;1H |
Clave InChI |
MHAHQGQCEWNFDQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CN=C1)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)

![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
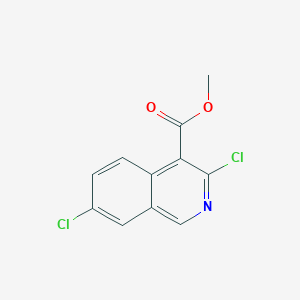

![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)



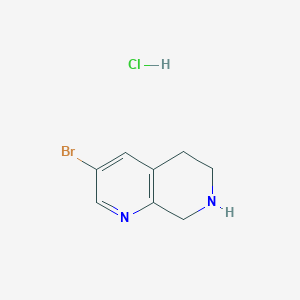
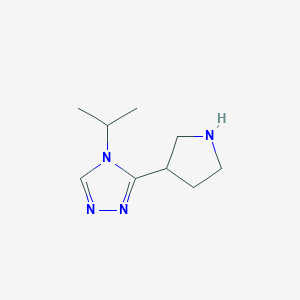
![Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid](/img/structure/B13654622.png)
